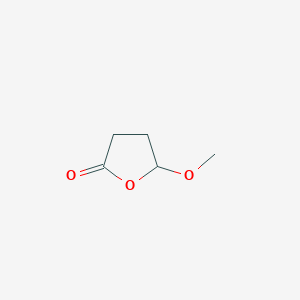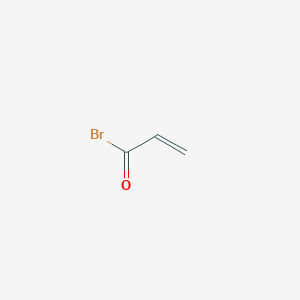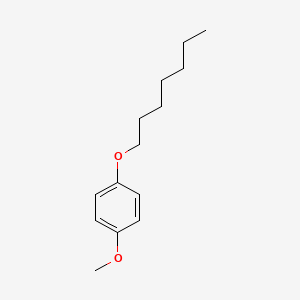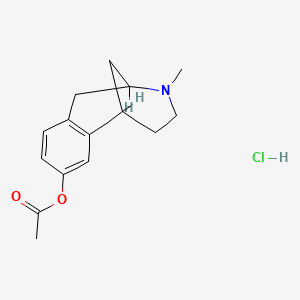![molecular formula C13H20N2O7S2 B14702067 [(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate CAS No. 22964-39-2](/img/structure/B14702067.png)
[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate is a yellow to orange solid chemical compound characterized as an imine with a diethane-2,1-diyl and dimethanesulfonate group . It is known for its utility in various chemical reactions and has demonstrated potential in medicinal chemistry, particularly as a potential anti-cancer agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate typically involves the reaction of 3-methyl-4-nitrosophenylamine with diethane-2,1-diyl dimethanesulfonate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted imines, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of [(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
[(4-Nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
[(4-Formyl-3-methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate: Another related compound with a formyl group instead of a nitroso group, affecting its chemical properties and applications.
Uniqueness
[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as an anti-cancer agent sets it apart from other similar compounds .
Propriétés
Numéro CAS |
22964-39-2 |
|---|---|
Formule moléculaire |
C13H20N2O7S2 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
2-[3-methyl-N-(2-methylsulfonyloxyethyl)-4-nitrosoanilino]ethyl methanesulfonate |
InChI |
InChI=1S/C13H20N2O7S2/c1-11-10-12(4-5-13(11)14-16)15(6-8-21-23(2,17)18)7-9-22-24(3,19)20/h4-5,10H,6-9H2,1-3H3 |
Clé InChI |
ASMRMJLWLLWOCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione](/img/structure/B14702015.png)






![Benzo[f]quinolin-3(4H)-one](/img/structure/B14702066.png)
